molecular formula C9H10BrNO2 B14858898 Methyl 2-(bromomethyl)-5-methylnicotinate CAS No. 1260663-46-4

Methyl 2-(bromomethyl)-5-methylnicotinate

Cat. No.: B14858898
CAS No.: 1260663-46-4
M. Wt: 244.08 g/mol
InChI Key: MYBOSLFUBDSGIF-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a bromomethyl group attached to the 2-position and a methyl group attached to the 5-position of the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-5-methylnicotinate typically involves the bromination of methyl 5-methylnicotinate. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve methyl 5-methylnicotinate in an appropriate solvent such as carbon tetrachloride.
  • Add N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-5-methylnicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include methyl derivatives and alcohols.

Scientific Research Applications

Methyl 2-(bromomethyl)-5-methylnicotinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nicotinic receptors.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-methylnicotinate involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The compound’s effects are mediated through pathways involving nicotinic receptors and other molecular targets.

Comparison with Similar Compounds

Methyl 2-(bromomethyl)-5-methylnicotinate can be compared with similar compounds such as:

    Methyl 2-bromomethylbenzoate: Similar in structure but lacks the nicotinate ring.

    Methyl 2-bromoacetate: Contains a bromomethyl group but differs in the ester moiety.

    Methyl 5-bromo-2-methylbenzoate: Similar in having a bromomethyl group but differs in the position of substitution.

The uniqueness of this compound lies in its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1260663-46-4

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-(bromomethyl)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-6-3-7(9(12)13-2)8(4-10)11-5-6/h3,5H,4H2,1-2H3

InChI Key

MYBOSLFUBDSGIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CBr)C(=O)OC

Origin of Product

United States

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